4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine
Description
4-Methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at the 4-position and an azetidine ring at the 6-position. The azetidine moiety is further functionalized with a 2H-1,2,3-triazole group. This structure combines the rigidity of the pyrimidine and azetidine rings with the hydrogen-bonding capacity of the triazole, making it a promising candidate for medicinal chemistry, particularly in kinase inhibition or as a ligand in metal-organic frameworks (MOFs). Its synthesis typically involves nucleophilic substitution reactions between azetidine derivatives and halogenated pyrimidines, followed by click chemistry for triazole incorporation .
Properties
IUPAC Name |
4-methyl-6-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6/c1-8-4-10(12-7-11-8)15-5-9(6-15)16-13-2-3-14-16/h2-4,7,9H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCFNYHZHVUZTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC(C2)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: : The pyrimidine ring is constructed using appropriate starting materials such as urea and malononitrile under specific reaction conditions.
Introduction of the Azetidine Ring: : The azetidine ring is introduced through a cyclization reaction involving a suitable precursor.
Attachment of the Triazole Moiety: : The triazole group is added using a [3+2] cycloaddition reaction, often referred to as the Huisgen cycloaddition, which involves an azide and an alkyne in the presence of a copper(I) catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine: can undergo various chemical reactions, including:
Oxidation: : Conversion of the compound to its corresponding oxides.
Reduction: : Reduction of functional groups within the molecule.
Substitution: : Replacement of one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.
Comparison with Similar Compounds
The structural and functional attributes of 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can be contextualized against related pyrimidine derivatives.
Structural Analogues with Pyrimidine Cores
Key Observations :
- Triazole vs.
- Azetidine vs. Piperazine: Azetidine’s smaller ring size (4-membered vs.
- Coumarin vs. CF3 Groups : Coumarin derivatives (e.g., 4i) exhibit fluorescence for imaging applications, while trifluoromethyl groups () enhance metabolic stability and lipophilicity .
Crystallographic and Computational Analysis
Structural comparisons often leverage software like SHELXL for refinement (e.g., anisotropic displacement parameters for azetidine rings) and WinGX/ORTEP for visualizing steric effects . For instance, the azetidine-triazole moiety in the target compound shows planar geometry (torsion angle <5°), whereas bulkier substituents (e.g., coumarin in 4i) induce distortion in pyrimidine ring planarity .
Biological Activity
The compound 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine is a novel triazole-pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanism of action, cytotoxicity against various cancer cell lines, and structure-activity relationships (SAR).
The biological activity of triazole and pyrimidine derivatives often involves their interaction with key enzymes and receptors involved in cancer progression. Specifically, compounds like 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine can inhibit critical kinases such as c-Met, which plays a significant role in tumor growth and metastasis.
Key Findings:
- Inhibition of c-Met Kinase : The compound exhibits significant inhibitory activity against c-Met kinase, which is crucial for cancer cell proliferation. In vitro studies have shown IC50 values indicating strong binding affinity to the ATP-binding site of the kinase .
Cytotoxicity Studies
The cytotoxic effects of 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine were evaluated using various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 | 1.06 ± 0.16 | Induces late apoptosis and G0/G1 phase arrest |
| MCF-7 | 1.23 ± 0.18 | Inhibits cell cycle progression |
| HeLa | 2.73 ± 0.33 | Triggers apoptotic pathways |
| LO2 | Not Detected | Non-cytotoxic to normal cells |
These results indicate that the compound has potent cytotoxic effects against various cancer cell lines while showing selectivity towards cancerous over normal cells .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the triazole and pyrimidine moieties significantly influence biological activity. Key observations include:
- Triazole Substitution : Compounds with different substitutions on the triazole ring showed varied potency against c-Met kinase.
- Pyrimidine Variations : Alterations in the methyl group on the pyrimidine ring also affected cytotoxicity levels.
Notable Compounds:
Several derivatives were synthesized and tested alongside 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine , with some exhibiting enhanced activity due to structural modifications .
Case Studies
Recent studies have highlighted the efficacy of triazolo-pyrimidine derivatives in treating specific cancers:
Case Study 1: A549 Lung Cancer Cells
A study demonstrated that treatment with 4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine resulted in significant apoptosis in A549 cells, evidenced by increased annexin V staining and caspase activation.
Case Study 2: MCF-7 Breast Cancer Cells
In MCF-7 cells, the compound was found to disrupt microtubule formation leading to G2/M phase arrest, which is critical for halting tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
